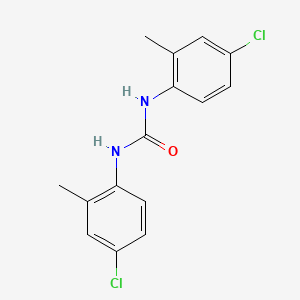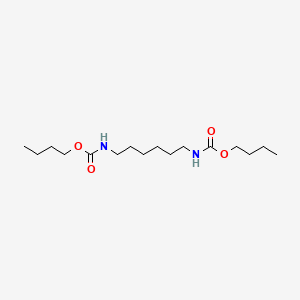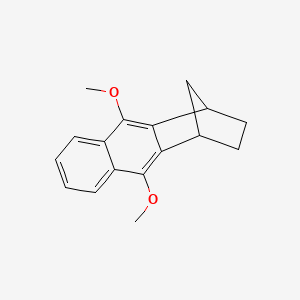![molecular formula C15H25N3O B11952512 N-Butyl-N'-[4-(diethylamino)phenyl]urea CAS No. 89402-56-2](/img/structure/B11952512.png)
N-Butyl-N'-[4-(diethylamino)phenyl]urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Butyl-N’-[4-(diethylamino)phenyl]urea: is a chemical compound that belongs to the class of urea derivatives It is characterized by the presence of a butyl group attached to one nitrogen atom and a 4-(diethylamino)phenyl group attached to the other nitrogen atom of the urea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Butyl-N’-[4-(diethylamino)phenyl]urea can be achieved through several methods. One common approach involves the nucleophilic addition of amines to isocyanates. For instance, the reaction between butylamine and 4-(diethylamino)phenyl isocyanate in an appropriate solvent under controlled temperature conditions can yield the desired product .
Industrial Production Methods
Industrial production of N-Butyl-N’-[4-(diethylamino)phenyl]urea typically involves large-scale synthesis using similar nucleophilic addition reactions. The process is optimized for high yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
N-Butyl-N’-[4-(diethylamino)phenyl]urea undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding urea derivatives.
Reduction: Reduction reactions can convert the compound into amine derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups on the phenyl ring or the butyl group are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents are employed under various conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield urea derivatives with additional oxygen-containing functional groups, while reduction may produce amine derivatives .
Scientific Research Applications
N-Butyl-N’-[4-(diethylamino)phenyl]urea has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals, agrochemicals, and pharmaceuticals.
Mechanism of Action
The mechanism by which N-Butyl-N’-[4-(diethylamino)phenyl]urea exerts its effects involves interactions with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-Butyl-N’-[4-(dimethylamino)phenyl]urea
- N-Butyl-N’-[4-(diethylamino)phenyl]thiourea
- N-Butyl-N’-[4-(diethylamino)phenyl]carbamate
Uniqueness
N-Butyl-N’-[4-(diethylamino)phenyl]urea is unique due to its specific structural features, such as the presence of both butyl and 4-(diethylamino)phenyl groups. These features contribute to its distinct chemical and biological properties, making it valuable for various applications .
Properties
CAS No. |
89402-56-2 |
|---|---|
Molecular Formula |
C15H25N3O |
Molecular Weight |
263.38 g/mol |
IUPAC Name |
1-butyl-3-[4-(diethylamino)phenyl]urea |
InChI |
InChI=1S/C15H25N3O/c1-4-7-12-16-15(19)17-13-8-10-14(11-9-13)18(5-2)6-3/h8-11H,4-7,12H2,1-3H3,(H2,16,17,19) |
InChI Key |
OOOQQDQEWHMXEO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNC(=O)NC1=CC=C(C=C1)N(CC)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![3-Methoxybenzo[c]phenanthrene](/img/structure/B11952451.png)



![Ethyl 5-methyl-1-(4-(3-(3-(trifluoromethyl)phenyl)ureido)benzoyl)pyrrolo[1,2-a]quinoline-3-carboxylate](/img/structure/B11952480.png)
![(E,E)-N,N'-[Methylenedi(4,1-phenylene)]bis[1-(4-chlorophenyl)methanimine]](/img/structure/B11952481.png)



![methyl 4-{[2-((E)-{[(4-methoxyanilino)(oxo)acetyl]hydrazono}methyl)phenoxy]methyl}benzoate](/img/structure/B11952505.png)

